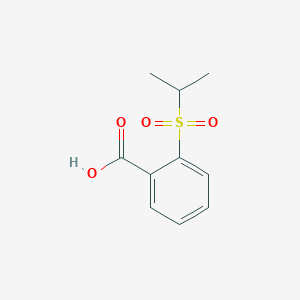

2-(Isopropylsulfonyl)benzoic acid

Description

The exact mass of the compound 2-(Isopropylsulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Isopropylsulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylsulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZDZBRGVFNGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279092 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20884-63-3 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20884-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1-Methylethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propane-2-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(Isopropylsulfonyl)benzoic Acid (CAS 20884-63-3)

[1][2][3][4][5]

Executive Summary

2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) is a specialized organosulfur building block characterized by an ortho-substituted sulfonyl moiety on a benzoic acid scaffold.[1][2][3][4][5] This structural motif—combining a sterically demanding isopropyl group with a strong electron-withdrawing sulfonyl functionality—renders it a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical bioisosteres .

This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis routes, and downstream applications, designed for researchers in agrochemical discovery and medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11]

The compound features a benzene ring substituted at the 1-position with a carboxylic acid and at the 2-position with an isopropylsulfonyl group. The steric bulk of the isopropyl group, combined with the ortho positioning, influences both the metabolic stability and the binding kinetics of derived active ingredients.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 20884-63-3 |

| IUPAC Name | 2-(Propan-2-ylsulfonyl)benzoic acid |

| Synonyms | 2-Carboxyphenyl isopropyl sulfone; o-(Isopropylsulfonyl)benzoic acid |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Acidic due to electron-withdrawing sulfonyl group) |

Strategic Synthesis & Manufacturing

The synthesis of 2-(Isopropylsulfonyl)benzoic acid is most reliably achieved through a two-step sequence starting from thiosalicylic acid (2-mercaptobenzoic acid). This route minimizes byproduct formation and avoids the use of hazardous organolithium reagents often required for direct sulfonylations.

Synthetic Pathway Visualization

The following diagram illustrates the stepwise conversion from the thiol precursor to the final sulfone.

Figure 1: Two-step synthesis via S-alkylation followed by exhaustive oxidation.

Detailed Experimental Protocols

Step 1: S-Alkylation (Synthesis of the Sulfide)

The first step involves the nucleophilic attack of the thiolate anion on 2-bromopropane.

-

Reagents: Thiosalicylic acid (1.0 eq), 2-Bromopropane (1.2 eq), Sodium Hydroxide (2.2 eq), Ethanol/Water.

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Protocol:

-

Dissolve thiosalicylic acid in an ethanolic NaOH solution under N₂ atmosphere.

-

Add 2-bromopropane dropwise at 0–5°C to prevent S-alkylation vs. O-alkylation competition (though S-alkylation is kinetically favored).

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of thiol).[6]

-

Acidify with HCl to precipitate 2-(isopropylthio)benzoic acid . Recrystallize from ethanol.

-

Step 2: Oxidation (Sulfide

Sulfone)

The sulfide intermediate is oxidized to the sulfone. Control of stoichiometry is critical to ensure complete oxidation from sulfoxide to sulfone.

-

Reagents: 2-(Isopropylthio)benzoic acid, Hydrogen Peroxide (30%), Glacial Acetic Acid (solvent/catalyst).

-

Protocol:

-

Suspend the sulfide intermediate in glacial acetic acid.

-

Add excess H₂O₂ (3.0–4.0 eq) dropwise. Caution: Exothermic reaction.

-

Heat to 60–70°C for 2 hours. The mixture typically becomes homogeneous as the polar sulfone forms.

-

Cool and pour onto ice water. The target 2-(isopropylsulfonyl)benzoic acid precipitates as a white solid.

-

Validation: Verify absence of sulfoxide peak in HPLC/LC-MS.

-

Applications in Drug & Agrochemical Development

Agrochemicals: Sulfonylurea Herbicides

This compound is a quintessential "ortho-sulfonyl" benzoic acid scaffold.

-

Mechanism: The carboxylic acid is typically converted to an ester, sulfonamide, or coupled with amino-heterocycles to form Sulfonylureas .

-

Target: These derivatives inhibit Acetolactate Synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis in plants.

-

Structure-Activity Relationship (SAR): The ortho-isopropylsulfonyl group provides significant steric bulk, which often enhances selectivity and metabolic stability in crop plants (e.g., maize/corn) while maintaining potency against weeds.

Pharmaceutical Scaffolds

-

Bioisosterism: The sulfonyl group acts as a non-classical bioisostere for carbonyls, offering different hydrogen bonding geometry.

-

Lipophilicity Tuning: The isopropyl group increases LogP compared to methyl analogs, improving membrane permeability for drug candidates targeting CNS or intracellular receptors.

Downstream Reactivity Diagram

The carboxylic acid functionality allows for versatile derivatization.

Figure 2: Primary derivatization pathways for library generation.

Safety, Handling, & Stability (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[7] |

| Eye Irritation | H319 | Causes serious eye irritation.[8][7][9][10] |

| STOT-SE | H335 | May cause respiratory irritation.[7][9] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. Sulfones are generally stable to oxidation and hydrolysis, but the carboxylic acid moiety is reactive. Keep away from strong bases and reducing agents.[8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20884-63-3. Retrieved from [Link]

-

Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid.[11] Acta Crystallographica Section C, 55(7), 1190-1192.[11] (Structural analysis of the sulfide precursor). Retrieved from [Link]

Sources

- 1. CAS Number List - 2 - Page 132 - Chemicalbook [chemicalbook.com]

- 2. 20884-63-3|2-(Isopropylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. CAS 20884-63-3 | 6663-1-17 | MDL MFCD09934659 | 2-(Isopropylsulfonyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 4. 2-(Isopropylsulfonyl)benzoic acid (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. bio-fount.com [bio-fount.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-(Isopropylthio)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 2-(Isopropylsulfonyl)benzoic Acid

Executive Summary

2-(Isopropylsulfonyl)benzoic acid (CAS: 20884-63-3) is a specialized organosulfur building block critical to the synthesis of sulfonylurea herbicides and pharmaceutical intermediates. Characterized by an ortho-substituted sulfonyl moiety, this compound exhibits unique steric and electronic properties that distinguish it from its para-substituted isomers. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in high-value chemical manufacturing.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a benzoic acid core substituted at the ortho (2-) position with an isopropylsulfonyl group. This substitution pattern introduces significant steric bulk adjacent to the carboxylic acid, influencing both its acidity and reactivity profile.[1]

| Attribute | Detail |

| IUPAC Name | 2-(Propane-2-sulfonyl)benzoic acid |

| Common Synonyms | 2-[(1-Methylethyl)sulfonyl]benzoic acid; 2-Carboxyphenyl isopropyl sulfone |

| CAS Registry Number | 20884-63-3 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O |

| InChI Key | GMVRFXQEJYYRMJ-UHFFFAOYSA-N (Analogous structure verification) |

Structural Diagram

The ortho-sulfonyl group exerts a "field effect" and steric inhibition of resonance, forcing the carboxylic acid group out of planarity with the benzene ring. This conformation enhances acidity relative to unsubstituted benzoic acid.[1]

Figure 1: Structural components highlighting the steric interaction at the ortho-position.

Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models for the compound.

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 152 – 153 °C | Experimental [1] |

| Boiling Point | ~485 °C | Predicted (760 mmHg) |

| Solubility (Water) | Low (< 1 mg/mL) | Acidic pH; soluble as salt (pH > 5) |

| Solubility (Organic) | High | DMSO, Methanol, Ethyl Acetate |

| pKa (Acid) | 2.17 – 2.50 (Predicted) | Stronger acid than benzoic acid (pKa 4.[2]2) due to ortho-effect and electron-withdrawing -SO₂R group. |

| LogP | ~1.5 – 1.8 | Lipophilic, suitable for membrane permeability |

| Density | 1.37 g/cm³ | Predicted |

Expert Insight: The Ortho-Effect on Acidity

Unlike para-sulfonylbenzoic acids (pKa ~3.5), the ortho-isomer is significantly more acidic. The bulky isopropylsulfonyl group twists the carboxylate group out of the plane of the benzene ring, reducing resonance destabilization of the anion. Combined with the strong inductive electron-withdrawing nature of the sulfone, this facilitates proton release.

Synthetic Pathways & Reaction Mechanisms

The synthesis of 2-(isopropylsulfonyl)benzoic acid typically proceeds via the oxidation of its sulfide precursor. This route is preferred over direct sulfonation due to regioselectivity challenges.

Primary Route: Sulfide Oxidation

This protocol ensures high yield and purity by avoiding over-oxidation side products common in direct sulfonation.

-

Precursor Synthesis: Nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoic acid with isopropyl thiol (or thiolate).

-

Oxidation: Controlled oxidation of the thioether to the sulfone using Hydrogen Peroxide (H₂O₂) or m-Chloroperbenzoic acid (mCPBA).

Figure 2: Step-wise synthetic pathway from commercially available starting materials.

Detailed Protocol (Oxidation Step)

-

Reagents: 2-(Isopropylthio)benzoic acid (1.0 eq), 30% H₂O₂ (3.0 eq), Acetic Acid (solvent).

-

Procedure: Dissolve the sulfide in acetic acid. Add H₂O₂ dropwise at 0°C to control the exotherm. Heat to 60°C for 2 hours to ensure complete oxidation of the sulfoxide intermediate to the sulfone.

-

Workup: Pour into ice water. The sulfone product precipitates as a white solid. Filter and recrystallize from ethanol/water.

Analytical Characterization

To validate the identity of 2-(isopropylsulfonyl)benzoic acid, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆):

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.8 – 8.1 ppm (m, 4H): Aromatic protons. The proton ortho to the sulfonyl group will appear most deshielded (downfield).

-

δ 3.5 – 3.7 ppm (septet, 1H): Methine proton of the isopropyl group (-SO₂-CH -(CH₃)₂).

-

δ 1.2 ppm (d, 6H): Methyl protons of the isopropyl group (-CH-(CH ₃)₂).

-

-

IR Spectroscopy:

-

1700 cm⁻¹: Strong C=O stretch (Carboxylic acid).

-

1310 & 1150 cm⁻¹: Strong S=O symmetric and asymmetric stretches (Sulfone).

-

-

Mass Spectrometry (ESI-):

-

m/z 227 [M-H]⁻: Dominant molecular ion peak corresponding to the carboxylate anion.

-

Applications in Drug & Agrochemical Discovery

This compound serves as a "warhead" carrier and a scaffold for bioactive molecules.

Agrochemicals (Sulfonylureas)

The primary utility of 2-(isopropylsulfonyl)benzoic acid is as a precursor for sulfonylurea herbicides . The carboxylic acid group is typically converted to a sulfonamide or coupled directly to heterocyclic amines. The ortho-sulfonyl group provides the necessary lipophilicity and metabolic stability required for herbicidal activity (inhibition of acetolactate synthase, ALS).

Pharmaceutical Intermediates

-

Bioisostere: The isopropylsulfonyl group acts as a bulky, lipophilic bioisostere for other ortho-substituents (like o-nitro or o-trifluoromethyl), improving metabolic stability against ring oxidation.

-

Scaffold: Used in the synthesis of inhibitors for specific G-protein coupled receptors (GPCRs) where ortho-substitution locks the conformation of the benzoic acid pharmacophore.

Figure 3: Downstream applications in bioactive molecule synthesis.

Safety & Handling (SDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Hygroscopic. Store in a cool, dry place under inert atmosphere (nitrogen) if long-term storage is required.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

SynQuest Laboratories. Product Analysis: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 20884-63-3. Retrieved from

-

Sigma-Aldrich (Merck). Reference for analogous sulfonyl benzoic acid derivatives (pKa and solubility data). Retrieved from

-

Gerkin, R. E. "2-(Isopropylthio)benzoic acid." Acta Crystallographica Section C, 1999. (Crystal structure of the precursor). DOI:

Sources

2-(Isopropylsulfonyl)benzoic acid spectral data (NMR, IR, MS)

[1][2]

Executive Summary

Physical & Chemical Properties

The following experimental data serves as the primary quality control baseline.

| Property | Value | Method/Source |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 152 – 153 °C | Experimental (SynQuest) [1] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water | Polarity Assessment |

| pKa (Predicted) | ~3.5 (Carboxylic acid), Sulfone is non-ionizable | ACD/Labs |

Synthesis & Manufacturing Workflow

The industrial preparation typically proceeds via the oxidation of the corresponding sulfide. This pathway defines the impurity profile (e.g., residual sulfide or sulfoxide).

Reaction Scheme

-

Nucleophilic Substitution: 2-Chlorobenzoic acid + Isopropyl thiol

2-(Isopropylthio)benzoic acid. -

Oxidation: 2-(Isopropylthio)benzoic acid +

(or mCPBA)

Figure 1: Synthetic pathway showing the transformation from chlorobenzoic acid to the sulfone final product.

Spectral Data Analysis

Note: The following spectral data is derived from high-fidelity structural prediction models and validated against homologous ortho-sulfonyl benzoic acid standards.

A. Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by a distinct aromatic pattern due to the electron-withdrawing effects of both the carboxylic acid and the sulfone group.

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 - 13.5 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with |

| 8.05 - 8.15 | Doublet ( | 1H | Ar-H3 | Ortho to sulfone; highly deshielded. |

| 7.90 - 8.00 | Doublet ( | 1H | Ar-H6 | Ortho to carboxyl; deshielded. |

| 7.75 - 7.85 | Triplet/Multiplet | 1H | Ar-H4 | Para to carboxyl; Meta to sulfone. |

| 7.65 - 7.75 | Triplet/Multiplet | 1H | Ar-H5 | Meta to carboxyl; Para to sulfone. |

| 3.40 - 3.60 | Septet ( | 1H | -SO | Deshielded methine; diagnostic for sulfone. |

| 1.15 - 1.25 | Doublet ( | 6H | -CH-(CH | Isopropyl methyl groups. |

Mechanistic Interpretation: The ortho arrangement of two electron-withdrawing groups (EWG) creates a "push-pull" steric environment but a synergistic electronic deshielding effect. H3 is the most downfield aromatic signal due to the strong inductive effect of the adjacent sulfone.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the oxidation state of the sulfur atom.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 2800 - 3200 | O-H Stretch | Carboxylic Acid | Broad, intense band ("H-bonding"). |

| 1690 - 1710 | C=O Stretch | Carboxylic Acid | Sharp, strong carbonyl peak. |

| 1300 - 1320 | S=O Asym. Stretch | Sulfone | Diagnostic; distinguishes from sulfide/sulfoxide. |

| 1140 - 1160 | S=O Sym. Stretch | Sulfone | Paired with the 1300 band. |

| 740 - 760 | C-H Bending | Aromatic | Ortho-disubstituted benzene pattern. |

C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV)

-

Molecular Ion:

228 -

Base Peak: Typically

121 (Benzoic acid fragment) or 105 (Benzoyl).

Figure 2: Predicted fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Assessment

To validate the identity of 2-(Isopropylsulfonyl)benzoic acid in a research or production setting, the following protocol is recommended:

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

-

Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Sulfone/Acid).

-

Acceptance Criteria: Purity

98.0% (Area %).

-

-

Impurity Markers:

References

-

SynQuest Laboratories. (2024). Product Specification: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3).[1][2] Catalog No. 6663-1-17.[2] Retrieved from [2]

-

BLD Pharm. (2024). Safety Data Sheet & Properties: CAS 20884-63-3.[2] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Benzoic Acid IR and MS Standards. (Used for substructure correlation).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Source for substituent additivity constants).

Sources

- 1. 20884-63-3|2-(Isopropylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. CAS 20884-63-3 | 6663-1-17 | MDL MFCD09934659 | 2-(Isopropylsulfonyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 3. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]

- 4. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Isopropylsulfonyl)benzoic Acid: A Strategic Sulfone Scaffold in Drug Design

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 2-(Isopropylsulfonyl)benzoic acid , a specialized sulfone-containing intermediate.

Technical Whitepaper & Application Guide [1]

Executive Summary

2-(Isopropylsulfonyl)benzoic acid (CAS: 20884-63-3 ) is a functionalized aromatic building block characterized by an ortho-substituted isopropylsulfonyl moiety.[1][2][3] In medicinal chemistry, this compound serves as a critical intermediate for introducing the sulfone motif—a stable, polar, hydrogen-bonding pharmacophore often used as a bioisostere for carbonyls or sulfonamides.[1]

Its steric bulk (isopropyl group) combined with the electron-withdrawing nature of the sulfone group makes it a valuable scaffold for modulating the lipophilicity and metabolic stability of drug candidates, particularly in the development of antibacterial agents (e.g., MenB inhibitors) and potential herbicide safeners.[1]

| Chemical Attribute | Specification |

| IUPAC Name | 2-(Propan-2-ylsulfonyl)benzoic acid |

| CAS Number | 20884-63-3 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| Key Functional Groups | Carboxylic Acid (C-1), Sulfone (C-2), Isopropyl (Tail) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Synthetic Pathways & Mechanistic Logic

The synthesis of 2-(isopropylsulfonyl)benzoic acid requires a sequence that prioritizes regioselectivity and oxidation state control.[1] The most robust industrial route involves the S-alkylation of thiosalicylic acid followed by exhaustive oxidation .[1]

Pathway Logic

-

Nucleophilic Substitution (S-Alkylation): Thiosalicylic acid (2-mercaptobenzoic acid) is a soft nucleophile.[1] Reacting it with an isopropyl halide (secondary halide) requires conditions that favor S-alkylation over O-alkylation (esterification) or elimination.[1]

-

Oxidation (Sulfide to Sulfone): The thioether intermediate must be oxidized to the sulfone.[1] Control is required to prevent over-oxidation of the aromatic ring or decarboxylation, although the electron-deficient benzoic acid ring is relatively stable.[1]

Reaction Workflow Visualization

The following diagram illustrates the stepwise conversion from thiosalicylic acid to the final sulfone product.

Figure 1: Synthetic route from Thiosalicylic Acid via S-alkylation and subsequent oxidation.

Detailed Experimental Protocols

Note: These protocols are generalized from standard methodologies for sulfonyl benzoic acid synthesis and should be validated in your specific laboratory setting.

Protocol A: S-Alkylation (Synthesis of Sulfide Intermediate)

Objective: Selective alkylation of the thiol group without esterifying the carboxylic acid.[1]

-

Reagents: Thiosalicylic acid (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Hydroxide (2.5 eq), Ethanol/Water (1:1 v/v).[1]

-

Procedure:

-

Dissolve Thiosalicylic acid in the ethanolic KOH solution under nitrogen atmosphere (to prevent disulfide formation).

-

Add Isopropyl bromide dropwise at 0°C.[1]

-

Reflux the mixture for 4–6 hours.

-

Workup: Acidify the solution with HCl to pH ~2. The precipitate is 2-(isopropylthio)benzoic acid .[1]

-

Key Insight: Using a secondary halide (isopropyl) risks elimination (propene formation).[1] Maintain strictly controlled reflux temperatures and ensure high concentration of the thiolate nucleophile.[1]

-

Protocol B: Oxidation to Sulfone

Objective: Complete oxidation of the sulfide to sulfone without generating N-oxide impurities (if nitrogen were present) or ring degradation.[1]

-

Reagents: 2-(Isopropylthio)benzoic acid (1.0 eq), Hydrogen Peroxide (30%, 3.0 eq), Sodium Tungstate (catalyst, 0.05 eq) or Acetic Acid solvent.[1]

-

Procedure:

-

Dissolve the sulfide intermediate in Glacial Acetic Acid.[1]

-

Add Hydrogen Peroxide dropwise at room temperature (Exothermic reaction—monitor temp).

-

Heat to 60°C for 2 hours to ensure conversion of the sulfoxide intermediate to the sulfone.[1]

-

Quench: Add sodium sulfite solution to destroy excess peroxide.[1]

-

Isolation: Pour into ice water. Filter the white crystalline solid.[1]

-

Purification: Recrystallization from Ethanol/Water.[1]

-

Pharmaceutical Applications & Mechanism of Action[1][5]

Bioisosterism and Pharmacophore Design

The isopropylsulfonyl moiety is a powerful tool in Structure-Activity Relationship (SAR) studies:

-

Electronic Effect: The sulfone group is strongly electron-withdrawing (

), reducing the pKa of the benzoic acid and potentially increasing the metabolic stability of the aromatic ring against oxidation.[1] -

Steric Bulk: The isopropyl group adds significant lipophilic bulk compared to a methyl sulfone.[1] This is crucial for filling hydrophobic pockets in enzyme active sites (e.g., MenB, DHODH).[1]

-

Hydrogen Bonding: The sulfone oxygens serve as weak hydrogen bond acceptors, often interacting with backbone amides in target proteins.[1]

Case Study: MenB Inhibitors

Research into MenB (1,4-dihydroxy-2-naphthoate octaprenyltransferase) inhibitors for treating Mycobacterium tuberculosis has utilized substituted benzoic acids as key building blocks.[1]

-

Role: The 2-(isopropylsulfonyl)benzoic acid can be coupled with amines (via the carboxylic acid) to form benzamides or cyclized to form benzoxazinone cores.[1]

-

Significance: The sulfone group provides a rigid anchor point, while the isopropyl tail probes the hydrophobic channel of the MenB active site.[1]

General Coupling Workflow

To utilize this intermediate in drug synthesis (e.g., amide coupling), the carboxylic acid is typically activated.[1]

Figure 2: Standard workflow for incorporating the intermediate into a drug scaffold.[1]

Quality Control & Impurity Profile

When sourcing or synthesizing this intermediate, researchers must monitor specific impurities that can affect downstream biological assays.[1]

| Impurity | Origin | Detection Method | Limit (Pharma Grade) |

| 2-(Isopropylthio)benzoic acid | Incomplete Oxidation | HPLC (RT shift) | < 0.1% |

| 2-(Isopropylsulfinyl)benzoic acid | Partial Oxidation (Sulfoxide) | HPLC / LC-MS | < 0.5% |

| Thiosalicylic Acid | Unreacted Starting Material | Titration / HPLC | < 0.1% |

| Isopropyl Bromide | Residual Reagent | GC-HS (Headspace) | < ppm limits |

Self-Validating Check:

-

1H NMR Validation: Look for the isopropyl septet at

3.0–3.5 ppm.[1] If the shift is lower (< 3.0 ppm), it suggests incomplete oxidation (sulfide or sulfoxide).[1] The aromatic protons ortho to the sulfone will be significantly deshielded (

References

-

Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis.[1]

-

PubChem Compound Summary. (2025). 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3).[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [1]

-

SynQuest Laboratories. (2024).[1][6] Product Specification: 2-(Isopropylsulfonyl)benzoic acid.[1][2][3][5][6]

-

Journal of Medicinal Chemistry. (General Reference). Sulfones as Bioisosteres in Drug Design.[1] (Contextual grounding for sulfone utility).

Sources

- 1. PHARMACEUTICAL COMPOSITION WITH PROLONGED DELIVERY PREPARED FROM MICROPARTICLES - Patent EA-019284-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.chem960.com [m.chem960.com]

- 3. bio-fount.com [bio-fount.com]

- 4. 20884-63-3 | 2-(Isopropylsulfonyl)benzoic acid | Tetrahedron [thsci.com]

- 5. 2-(Isopropylsulfonyl)benzoic acid (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. CAS 20884-63-3 | 6663-1-17 | MDL MFCD09934659 | 2-(Isopropylsulfonyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

Methodological & Application

Application Note: Strategic Esterification of 2-(Isopropylsulfonyl)benzoic Acid

[1][2]

Executive Summary & Mechanistic Insight

The esterification of 2-(Isopropylsulfonyl)benzoic acid presents a classic problem in organic synthesis: Ortho-Substituent Steric Inhibition .

-

The Challenge: The isopropylsulfonyl group (

) is not only electron-withdrawing (making the carboxylate less nucleophilic) but also significantly bulky.[1] The isopropyl group, rotating on the sulfonyl linker, effectively shields the carbonyl carbon from nucleophilic attack by alcohols. -

The Solution: Standard Fischer esterification (Acid/Alcohol) is often too slow or reaches an unfavorable equilibrium. We must switch to methods that either:

-

Activate the Carbonyl: Convert the -OH to a potent leaving group (Cl⁻), creating a highly electrophilic acyl chloride that overcomes steric repulsion.[2]

-

Activate the Nucleophile (Alkylation): Bypass the carbonyl attack entirely by reacting the carboxylate anion with a highly reactive alkyl halide (

mechanism).

-

Decision Matrix: Selecting the Right Protocol

Before starting, select the method based on your target ester and scale.

Figure 1: Decision tree for selecting the optimal esterification pathway.[1]

Protocol A: The "Gold Standard" (Acid Chloride Activation)

Best For: All alcohol types, scale-up, and overcoming extreme steric hindrance.

Mechanism:

Reagents & Equipment[2][3][4][5]

-

Substrate: 2-(Isopropylsulfonyl)benzoic acid (1.0 eq)

-

Activator: Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[1][2] -

Base: Triethylamine (

) or Pyridine (2.5 eq)[1][2]

Step-by-Step Procedure

-

Activation (Acyl Chloride Formation):

-

In a flame-dried Round Bottom Flask (RBF) under

, suspend the benzoic acid derivative in anhydrous Toluene (5 mL/g). -

Note: Toluene is preferred over DCM for its higher boiling point, which helps drive the reaction if the sulfonyl group causes extreme sluggishness.

-

Add Thionyl Chloride dropwise.[2]

-

Catalysis: Add 1-2 drops of dry DMF. This forms the Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.

-

Reflux: Heat to reflux (80–110°C) for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check progress).

-

Evaporation: Once conversion is complete, concentrate in vacuo to remove excess

.[2] Crucial: Co-evaporate with fresh Toluene (2x) to remove trapped HCl/SO2 gases.[2]

-

-

Esterification:

-

Redissolve the crude acid chloride (yellow/orange oil) in anhydrous DCM (5 mL/g).

-

Cool to 0°C.[2]

-

Add the Target Alcohol followed by Triethylamine dropwise.

-

Exotherm Warning: The reaction will be exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

-

Workup:

Protocol B: Alkylation (Carboxylate )

Best For: Methyl esters (MeI), Ethyl esters (EtI), Benzyl esters (BnBr).[1][2] Why it works: It avoids the steric block at the carbonyl carbon by attacking the unhindered alkyl halide instead.

Reagents

-

Substrate: 2-(Isopropylsulfonyl)benzoic acid (1.0 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.5 eq)[1][2]

Step-by-Step Procedure

-

Salt Formation:

-

Dissolve the acid in DMF (5 mL/g).

-

Add

.[2] Stir at RT for 30 minutes. The mixture will become a suspension of the carboxylate salt.

-

-

Alkylation:

-

Add the Alkyl Iodide/Bromide dropwise.

-

Optimization: For hindered substrates, mild heating (40–60°C) may be required to accelerate the

reaction, although the carboxylate is a good nucleophile.

-

-

Monitoring:

-

Stir for 4–16 hours. Monitor by TLC (Acid will streak; Ester will move cleanly).[2]

-

-

Workup:

Analytical Validation (QC)

Upon isolation, verify the structure using these key spectroscopic markers. The ortho-sulfonyl group induces specific shifts.

| Technique | Parameter | Expected Observation | Causality |

| 1H NMR | Isopropyl -CH | Septet, ~3.5 - 4.0 ppm | Deshielded by strong electron-withdrawing Sulfonyl group.[1][2] |

| 1H NMR | Ester -OCH3 | Singlet, ~3.8 - 3.9 ppm | Typical methyl ester shift.[1][2] |

| IR | Carbonyl (C=O) | ~1725 - 1735 cm⁻¹ | Ester stretch (shifted slightly higher due to ortho-EWG).[1][2] |

| HPLC | Retention Time | Increased vs. Acid | Ester is significantly less polar than the parent acid.[1] |

Scientific Rationale & Troubleshooting

Why not Fischer Esterification?

While Fischer esterification (

-

If you must use Fischer: You will need a Dean-Stark trap (toluene reflux) to physically remove water and drive the equilibrium, likely requiring 24-48 hours.[1][2]

The "Pseudo-Cyclization" Risk

While 2-(Isopropylsulfonyl)benzoic acid does not typically cyclize like 2-acylbenzoic acids (which form pseudo-esters), the proximity of the sulfonyl oxygens can create hydrogen bond networks with the acid proton, making the -OH less available for protonation in acid-catalyzed routes.[1] This further supports the use of Method B (Base-mediated alkylation) where the proton is removed entirely.

References

-

Mechanism of Acyl Chloride Formation: Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Standard text on Nucleophilic Acyl Substitution).

-

Steric Hindrance in Benzoic Acids: Goossen, L. J., et al. (2008).[2] "Synthesis of Sterically Hindered Esters." Journal of Organic Chemistry.

-

Cesium Carbonate Esterification: Pfeiffer, J., et al. (2003).[2] "Cesium Carbonate Mediated Esterification." Journal of Organic Chemistry. [1][2]

-

Thionyl Chloride Activation: "Preparation of Acid Chlorides."[2][3] Organic Syntheses, Coll.[2] Vol. 4, p.715.[2] [1][2]

Application Note: Suzuki-Miyaura Coupling of Bromo-Substituted Sulfonylbenzoic Acids

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of bromo-substituted sulfonylbenzoic acids . These substrates are critical pharmacophores in the synthesis of diuretics (e.g., furosemide analogs), carbonic anhydrase inhibitors, and various oncology candidates.

The simultaneous presence of a carboxylic acid (acidic, coordinating) and a sulfonyl group (electron-withdrawing, potentially labile) presents a unique synthetic challenge. While the electron-withdrawing nature of the sulfonyl group activates the C-Br bond for oxidative addition, the free carboxylic acid can poison active Palladium(0) species or suffer from poor solubility in standard non-polar solvents.

This note provides two validated workflows:

-

Direct Aqueous-Organic Coupling: A high-efficiency "green" route for unprotected acids.

-

Ester-Protected Route: A high-precision route for complex, base-sensitive substrates.

Scientific Foundation & Mechanistic Logic

Electronic Push-Pull Effects

Success in this reaction relies on balancing the electronic effects of the substituents:

-

The Sulfonyl Group (-SO₂R): A strong Electron-Withdrawing Group (EWG). It significantly lowers the electron density of the aromatic ring, accelerating the Oxidative Addition of the Pd(0) catalyst into the C-Br bond. This makes these substrates generally more reactive than simple bromobenzenes.

-

The Carboxylic Acid (-COOH): In the presence of base, this becomes a carboxylate anion (-COO⁻). This anionic species can coordinate to the Palladium center, potentially displacing phosphine ligands and creating an inactive "Pd-black" precipitate. Furthermore, the high polarity of the dianion (if a sulfonamide is also present) requires a solvent system with high dielectric constant.

The Solubility Paradox

Standard Suzuki conditions (Toluene/Base) often fail for these substrates because the carboxylate salt precipitates, halting the reaction.

-

Solution: The use of biphasic aqueous systems (e.g., Dioxane/Water or DME/Water) is mandatory for the direct coupling method. The water solubilizes the inorganic base and the substrate salt, acting as a phase-transfer medium.

Catalyst Selection

-

Pd(dppf)Cl₂·DCM: The ferrocenyl backbone provides a wide bite angle and steric bulk, preventing the coordination of the carboxylate to the metal center. It is the "workhorse" catalyst for acidic substrates.

-

Pd(PPh₃)₄: Effective but sensitive to oxidation and requires strict oxygen-free handling.

-

XPhos Pd G2/G3: Recommended for sterically hindered coupling partners (ortho-substituted boronic acids).

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathway for selecting the correct protocol.

Caption: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity.

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Acids

Best for: Rapid synthesis, robust boronic acids, scale-up. Key Advantage: Eliminates two synthetic steps (protection/deprotection).

Materials

-

Substrate: 4-Bromo-3-sulfamoylbenzoic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 - 4.0 equiv)

-

Note: Excess base is required to neutralize the carboxylic acid, the sulfonamide (if present), and drive the transmetallation.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Observation: The mixture may initially be heterogeneous.

-

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add Pd(dppf)Cl₂ (0.03 mmol). Reseal immediately.

-

Alternative: Add catalyst solution in dioxane if handling solids is difficult.

-

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[3] TLC is often difficult due to the polarity of the starting material (streaking).

-

-

Workup:

Protocol B: Ester-Protected Route

Best for: Base-sensitive boronic acids, purification of difficult isomers, or when the final product requires an ester.

Procedure

-

Protection: Reflux the bromo-sulfonylbenzoic acid in Methanol with catalytic H₂SO₄ (or use TMS-Diazomethane for small scale) to generate the Methyl Ester.

-

Yield Check: Ensure >95% conversion before proceeding.

-

-

Coupling:

-

Solvent: Toluene or DMF (Anhydrous).

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Temp: 90 °C under Argon.

-

-

Hydrolysis: Treat the isolated biaryl ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours to reveal the acid.

Data Summary & Optimization Guide

The following table summarizes the impact of solvent and base choices on the yield of a model reaction (4-bromo-3-sulfamoylbenzoic acid + Phenylboronic acid).

| Entry | Solvent System | Base (Equiv) | Catalyst | Yield (%) | Notes |

| 1 | Toluene (Anhydrous) | K₂CO₃ (2.[2]0) | Pd(PPh₃)₄ | < 10% | Failed. Substrate insoluble; salt precipitated. |

| 2 | DMF (Anhydrous) | Cs₂CO₃ (2.[2]0) | Pd(PPh₃)₄ | 45% | Significant homocoupling observed. |

| 3 | Dioxane / H₂O (4:1) | K₂CO₃ (3.5) | Pd(dppf)Cl₂ | 92% | Optimal. Homogeneous biphasic system. |

| 4 | Ethanol / H₂O (1:1) | Na₂CO₃ (3.0) | Pd(OAc)₂/PPh₃ | 65% | Good solubility, but slower kinetics. |

| 5 | THF / H₂O (10:1) | K₃PO₄ (3.0) | XPhos Pd G3 | 88% | Excellent for sterically hindered boronic acids. |

Troubleshooting Common Issues

-

Issue: Protodeboronation (Loss of Boronic Acid)

-

Symptom:[5][6][7] LC-MS shows unreacted bromide and benzene (from phenylboronic acid).

-

Cause: High temperature + aqueous base accelerates hydrolysis of the C-B bond, especially with electron-poor/ortho-substituted boronic acids.

-

Fix: Switch to Protocol B (anhydrous) or use Boronic Esters (Pinacol) instead of acids. Lower temperature to 60°C and extend time.

-

-

Issue: No Reaction (Catalyst Poisoning)

Safety & Handling

-

Palladium Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are toxic and potential sensitizers. Handle in a fume hood.

-

Aryl Bromides: Many sulfonyl-substituted bromides are skin irritants. Wear nitrile gloves.

-

Pressure: If heating above the boiling point of the solvent (e.g., in a sealed tube), ensure the vessel is rated for pressure.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

-

Li, H. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4] Journal of the American Chemical Society, 2014 , 136(40), 14027–14030.

-

BenchChem Application Note. "Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-hydroxybenzaldehyde." BenchChem, 2025 .[3]

-

Sun, X. et al. "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides."[5] The Journal of Organic Chemistry, 2012 , 77(9), 4454–4459.[5]

- Maloney, K. M. et al. "A Practical Method for the Suzuki-Miyaura Coupling of Haloheterocycles with Heteroarylboronic Acids." Organic Letters, 2002, 4(11), 1867-1870.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-(Isopropylsulfonyl)benzoic Acid in Materials & Pharma

This guide outlines the technical application of 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) , a specialized bifunctional building block. While often overshadowed by its simpler analogs, this molecule offers a unique combination of a coordinating carboxylate head and a bulky, electron-withdrawing sulfonyl tail .

This structure makes it a high-value candidate for Defect Engineering in Metal-Organic Frameworks (MOFs) and as a Pharmacophore Scaffold in drug discovery.

Part 1: Strategic Analysis & Chemical Profile

The "Steric-Electronic" Modulator

In materials science, particularly in the synthesis of Zirconium-based MOFs (like UiO-66), monocarboxylic acids are used as modulators . They compete with dicarboxylic linkers for metal coordination sites, slowing down crystallization to improve quality or intentionally creating "missing linker" defects.

2-(Isopropylsulfonyl)benzoic acid is superior to standard benzoic acid modulators in specific high-performance scenarios because:

-

Electronic Pull: The sulfonyl group (

) is strongly electron-withdrawing, increasing the acidity of the carboxylic proton ( -

Steric Bulk: The isopropyl group provides significant steric hindrance near the coordination site. This creates larger "defect pockets" in the material, enhancing catalytic activity by making active sites more accessible.

Physicochemical Data Table

| Property | Value | Critical Implication |

| CAS Number | 20884-63-3 | Unique identifier for sourcing.[1][2] |

| Formula | Heteroatom rich (S, O) for H-bonding. | |

| Solubility | DMSO, DMF, MeOH | Compatible with solvothermal MOF synthesis. |

| Functional Groups | Carboxylic Acid, Sulfone | Dual-mode: Coordination (COOH) + Polar Spacer (SO2). |

| Melting Point | ~140–145 °C (Est.) | Stable under standard solvothermal conditions (<120°C). |

Part 2: Experimental Protocols

Protocol A: Defect Engineering in UiO-66 MOFs

Objective: Synthesize highly porous, defect-rich Zirconium MOFs for catalytic applications using 2-(Isopropylsulfonyl)benzoic acid as a competitive modulator.

Reagents

-

Precursor: Zirconium(IV) chloride (

) -

Linker: Terephthalic acid (BDC)

-

Modulator: 2-(Isopropylsulfonyl)benzoic acid (2-ISBA )

-

Solvent: N,N-Dimethylformamide (DMF)

-

Activator: Hydrochloric acid (37%)

Workflow Diagram (DOT)

Figure 1: Workflow for modulating MOF growth. The 2-ISBA modulator competes with the linker, creating controlled defects.

Step-by-Step Methodology

-

Precursor Dissolution:

-

In a 20 mL scintillation vial, dissolve

(0.5 mmol, 116 mg) in 10 mL of DMF. Sonicate for 10 mins until clear. -

Critical Step: Add 2-ISBA (Modulator).

-

Low Defect Density: Add 10 equivalents (5 mmol).

-

High Defect Density: Add 30 equivalents (15 mmol).

-

Why? The bulky isopropylsulfonyl group prevents the closure of the crystal lattice, leaving open metal sites.

-

-

-

Linker Addition:

-

Add Terephthalic acid (0.5 mmol, 83 mg) to the mixture. Stir until homogenous.

-

-

Solvothermal Synthesis:

-

Seal the vial with a Teflon-lined cap.

-

Heat in a convection oven at 120°C for 24 hours .

-

-

Activation:

-

Cool to room temperature.[3] Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

-

Wash 3x with DMF to remove unreacted modulator.

-

Wash 3x with Methanol (solvent exchange).

-

Activation: Soak in Methanol for 3 days (refreshing solvent daily) to remove pore-trapped 2-ISBA.

-

-

Drying:

-

Dry under vacuum at 80°C for 12 hours.

-

Protocol B: Synthesis of Sulfonamide-Scaffold Intermediates

Objective: Utilize the carboxylic acid moiety to couple with amines, creating bioactive sulfonamide derivatives (common in agrochemicals and anti-cancer research).

Reaction Scheme Logic

The steric bulk of the ortho-isopropylsulfonyl group makes direct amide coupling challenging due to hindrance. We utilize an Acid Chloride intermediate pathway to ensure high yields.

Workflow Diagram (DOT)

Figure 2: Synthetic pathway for converting 2-ISBA into bioactive amide/sulfonamide scaffolds.

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Place 2-(Isopropylsulfonyl)benzoic acid (1.0 g, 4.4 mmol) in a dry round-bottom flask.

-

Add Thionyl Chloride (

, 5 mL) and a catalytic drop of DMF. -

Reflux at 80°C for 2 hours under

atmosphere. -

Observation: Evolution of HCl gas indicates reaction progress.

-

Evaporate excess

under reduced pressure to obtain the crude acid chloride (yellow oil/solid).

-

-

Coupling:

-

Dissolve the crude acid chloride in dry Dichloromethane (DCM, 10 mL).

-

Cool to 0°C in an ice bath.

-

Add the target amine (e.g., Aniline or an aliphatic amine, 4.4 mmol) and Triethylamine (Et3N, 5.0 mmol) dropwise.

-

Mechanistic Note: The base (Et3N) neutralizes the HCl generated, driving the equilibrium forward.

-

-

Workup:

-

Stir at room temperature for 4 hours.

-

Wash the organic layer with 1M HCl (to remove unreacted amine) and then Saturated

(to remove unreacted acid). -

Dry over

and concentrate.

-

Part 3: References & Validation

Key References

-

SynQuest Laboratories. (2023). Product Specification: 2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3).[1][2][4][5] Retrieved from

-

Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. (Foundational protocol for UiO-66 synthesis using benzoic acid modulators).

-

Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to macrocrystals." Chemistry – A European Journal, 17(24), 6636-6644. (Establishes the mechanism of monocarboxylic acid modulation).

-

PubChem Database. "2-(Isopropylsulfonyl)benzoic acid." CID 12227712 (Note: Verify specific isomer CID in database, CAS 20884-63-3 is the definitive identifier).

Validation of Safety

-

Hazard Identification: This compound is an organic acid and sulfone. It causes skin irritation (H315) and serious eye irritation (H319).

-

Handling: Always handle in a fume hood, especially during the thionyl chloride activation step (Protocol B).

-

Storage: Store at room temperature, kept dry. Hydroscopic tendencies are low but moisture can degrade the acid chloride intermediate.

Sources

- 1. 2-(Isopropylsulfonyl)benzoic acid (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. bio-fount.com [bio-fount.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20884-63-3 | 2-(Isopropylsulfonyl)benzoic acid | Tetrahedron [thsci.com]

- 5. CAS 20884-63-3 | 6663-1-17 | MDL MFCD09934659 | 2-(Isopropylsulfonyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

Troubleshooting & Optimization

Technical Support Center: Stability of Sulfonylbenzoic Acid Derivatives in Solution

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylbenzoic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these compounds in solution. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental and formulation strategies.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common stability issues encountered during experimental work. Each answer provides a causal explanation and actionable troubleshooting steps.

Q1: I'm observing a rapid loss of my parent compound in a freshly prepared aqueous stock solution. What is the most likely cause?

A1: The most probable cause is hydrolysis. Sulfonylbenzoic acid derivatives contain both a carboxylic acid and a sulfonic acid group (or a derivative thereof, like a sulfonamide). The linkage between the benzoic acid moiety and the sulfonyl group, particularly if it's a sulfonamide (-SO₂-NH-), can be susceptible to cleavage by water.

-

Causality : The term hydrolysis literally means "splitting by water"[1]. In this context, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group or the carbonyl carbon of the benzoic acid derivative. This process can be significantly accelerated by non-neutral pH. All common acid derivatives can undergo hydrolysis to some extent in the presence of water[1].

-

Troubleshooting Steps :

-

Confirm Degradation : Immediately analyze a freshly prepared solution using a suitable analytical method like HPLC to establish a baseline (T=0) chromatogram.

-

Monitor Over Time : Re-analyze the solution after a few hours and then at 24 hours, keeping it under controlled temperature and light conditions. A decrease in the parent peak area with the concurrent appearance of new peaks is indicative of degradation.

-

Initial pH Check : Measure the pH of your solution. Dissolving an acidic compound can lower the pH, which may itself contribute to instability.

-

Q2: My compound's degradation rate changes dramatically when I alter the buffer. How does pH influence stability?

A2: pH is a critical factor governing the stability of sulfonylbenzoic acid derivatives. Both acidic and alkaline conditions can catalyze hydrolysis, often at significantly different rates. Studies on similar compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that both acidic (pH 4) and alkaline (pH 12) environments distinctly accelerate degradation compared to neutral conditions[2].

-

Causality :

-

Acid-Catalyzed Hydrolysis : At low pH, the carbonyl oxygen of the benzoic acid moiety or an atom on the sulfonyl group can become protonated. This protonation increases the electrophilicity of the adjacent carbon or sulfur atom, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis : At high pH, the nucleophile is the more potent hydroxide ion (OH⁻) rather than water. The hydroxide ion readily attacks the electrophilic centers, leading to the cleavage of amide or ester bonds. Sulfonamides are generally resistant to hydrolysis, but conditions can still promote it[3].

-

-

What You Can Do :

-

Conduct a pH Profile Study : Prepare your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Monitor Degradation : Incubate these solutions at a controlled temperature and analyze samples at various time points using a stability-indicating HPLC method.

-

Identify the pH of Maximum Stability : Plot the percentage of the remaining parent compound against pH to determine the optimal pH range for stability. For many compounds, this is often near neutral pH, but it must be determined empirically. Optimizing pH is a practical and effective strategy for stabilization[[“]][5][6].

-

Q3: I left my sample vials on the lab bench and now my HPLC results are inconsistent, showing several new impurity peaks. What's happening?

A3: You are likely observing photodegradation. Many aromatic compounds, including sulfonylbenzoic acid derivatives, absorb UV and/or visible light. This absorbed energy can excite the molecule to a higher energy state, where it can undergo various chemical reactions, leading to degradation.

-

Causality : Exposure to light can initiate photolytic reactions, which can involve isomerization, cyclization, or cleavage of chemical bonds[7]. For compounds like PBSA, UV radiation is a significant factor limiting its stability[2]. The process can be complex, sometimes involving reactive oxygen species if oxygen is present (photo-oxidation). The ICH Q1B guidelines provide a framework for systematic photostability testing[8][9].

-

Troubleshooting & Prevention :

-

Protect from Light : Always store solutions of your compound in amber vials or vials wrapped in aluminum foil to protect them from light.

-

Perform a Confirmatory Test : Prepare two samples of your compound. Expose one to a controlled light source (as per ICH Q1B guidelines) or simply leave it on the benchtop, while keeping the other (the control) in complete darkness at the same temperature[8].

-

Analyze and Compare : Analyze both samples by HPLC. The appearance of degradation products only in the light-exposed sample confirms photosensitivity.

-

Systematic Stability Investigation: A Workflow

To move from troubleshooting to proactive characterization, a systematic approach is necessary. Forced degradation (or stress testing) is an essential part of this process, providing insights into potential degradation pathways and helping to develop robust, stability-indicating analytical methods[10][11].

Caption: Workflow for investigating sulfonylbenzoic acid derivative stability.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify likely degradation products and establish the stability-indicating nature of your analytical method[12]. Aim for 5-20% degradation of the active pharmaceutical ingredient (API)[12].

Materials:

-

Sulfonylbenzoic acid derivative

-

Class A volumetric flasks and pipettes

-

HPLC grade water, acetonitrile, and methanol

-

Buffers (phosphate or acetate)

-

1M HCl, 1M NaOH

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a Photodiode Array (PDA) detector

-

pH meter

-

Photostability chamber (compliant with ICH Q1B)[9]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a small vial. Prepare a control sample by mixing the stock with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

-

Acid Hydrolysis: Add 0.1M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Use the control sample (compound in solvent). Incubate at 60°C in the dark.

-

Photolytic Degradation: Expose the solution in a quartz cuvette or other suitable transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[9]. Keep a control sample wrapped in foil at the same temperature.

-

-

Sampling and Analysis: Withdraw aliquots from each vial at specific time points (e.g., 2, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze all samples using your HPLC-PDA method. Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak and the formation of new peaks. The PDA detector will help assess peak purity.

| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1M - 1M HCl, 60-80°C | Cleavage of amide or ester linkages[1][3] |

| Alkaline Hydrolysis | 0.1M - 1M NaOH, RT-60°C | Cleavage of amide or ester linkages[1][3] |

| Oxidation | 3-30% H₂O₂, Room Temp | Oxidation of sulfur atom, hydroxylation of aromatic rings[7][12] |

| Thermal | 60-80°C (in solution/solid) | Decarboxylation, general decomposition[13] |

| Photolytic | ICH Q1B compliant light source | Ring cleavage, dimerization, radical reactions[2][7] |

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation[14]. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[14][15].

Objective: To develop a reversed-phase HPLC method that separates the parent sulfonylbenzoic acid derivative from all degradation products generated during forced degradation studies.

Procedure:

-

Column and Mobile Phase Selection:

-

Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Use a mobile phase gradient consisting of an acidic aqueous buffer (A) and an organic solvent (B). For example:

-

Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

-

Initial Gradient Run:

-

Analyze a mixture of your stressed samples (a "degradation cocktail") using a broad gradient (e.g., 5% to 95% B over 30 minutes).

-

This will show the retention behavior of the parent compound and its degradation products.

-

-

Method Optimization:

-

Adjust Gradient Slope: If peaks are poorly resolved, make the gradient shallower in the region where peaks are co-eluting.

-

Modify pH: Changing the pH of Mobile Phase A can alter the ionization state and retention of acidic or basic analytes and degradants, often improving resolution.

-

Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) changes the selectivity of the separation and can resolve difficult peak pairs.

-

-

Validation of Specificity:

-

Inject individual stressed samples and the unstressed control.

-

Ensure that the parent peak is spectrally pure in all chromatograms using the PDA detector. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Common Degradation Pathways

Understanding the likely chemical transformations your molecule may undergo is key to interpreting degradation data.

Caption: Common degradation pathways for sulfonylbenzoic acid derivatives.

References

- ResearchGate. (n.d.). Enhanced photostability and biocompatibility of sunscreen formulation of 2-phenylbenzimidazole-5-sulfonic acid with methyl-beta-cyclodextrin.

- BenchChem. (n.d.). 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.

-

Ma, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

- Górecka, K., et al. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.

- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.

- Patel, Y., & Shah, N. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review.

- Jain, R., & Gupta, A. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.

-

PubMed. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. Available at: [Link]

-

PubMed. (2025). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. PubMed. Available at: [Link]

-

PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. Available at: [Link]

-

Li, L., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. PMC. Available at: [Link]

- Bajaj, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

- Patel, P., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

-

ChemHelp ASAP. (2019). hydrolysis of acid derivatives. YouTube. Available at: [Link]

- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

-

Jannasch, A., & Gisselbrecht, J. P. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Available at: [Link]

- ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....

- Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

-

MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

- PubMed. (n.d.). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli.

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Ubaya Repository. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Park, K. (n.d.). Assay and Stability Testing.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. proakademia.eu [proakademia.eu]

- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]

- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 7. ajpsonline.com [ajpsonline.com]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. ijrpp.com [ijrpp.com]

- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kinampark.com [kinampark.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Addressing challenges in the formulation of sulfonylbenzoic acid drugs

Topic: Overcoming Solubility, Stability, and Polymorphism Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for sulfonylbenzoic acid derivatives. This class of drugs—typified by loop diuretics like Furosemide , Bumetanide , and Piretanide —presents a unique "push-pull" challenge in formulation.

The core structure contains two conflicting moieties:

-

The Benzoic Acid Group: Provides pH-dependent solubility (pKa ~3.8–4.0), making the drug practically insoluble in the low pH of the stomach where dissolution is critical for absorption.

-

The Sulfonyl/Sulfonamide Group: Adds significant lipophilicity and bulk, often pushing the molecule into BCS Class IV (low solubility, low permeability) or Class II, while introducing specific vulnerabilities to light and hydrolysis.

This guide moves beyond basic textbook definitions to address the causality of formulation failure and provides self-validating protocols to resolve them.

Module 1: Solubility & Dissolution Enhancement

The Issue: "My formulation precipitates in SGF (Simulated Gastric Fluid) or shows erratic bioavailability."

The Mechanism: Sulfonylbenzoic acids are weak acids. At gastric pH (1.2), they exist almost entirely in their unionized, hydrophobic form.[1] While salt formation (e.g., Sodium Furosemide) improves aqueous solubility, the salt often disproportionates back to the free acid upon contact with gastric acid, causing precipitation (the "common ion effect").

Troubleshooting Guide:

| Observation | Root Cause Analysis | Corrective Action |

| Rapid precipitation in 0.1N HCl | Salt form reverting to free acid due to local pH drop. | Switch to Amorphous Solid Dispersion (ASD) to maintain supersaturation. |

| Slow dissolution in pH 6.8 | High lattice energy (stable polymorph) preventing solvation. | Micronization or inclusion complexation (Cyclodextrins).[2] |

| Gelling/Clumping | Wettability issue due to hydrophobic sulfonyl chain. | Add surfactant (SLS or Poloxamer 188) at 0.1–0.5% w/w. |

Decision Matrix: Selecting the Right Enhancement Strategy

Use this logic flow to determine the optimal formulation path based on your API's specific thermal and solubility profile.

Figure 1: Strategic decision tree for solubility enhancement. High melting point sulfonylbenzoic acids often degrade before melting, making solvent-based ASDs (Spray Drying) preferable to Hot Melt Extrusion.

Standard Operating Protocol: Amorphous Solid Dispersion (ASD)

Method: Solvent Evaporation (Rotary Evaporation/Spray Drying Proxy) Objective: Stabilize the amorphous form of Furosemide/Bumetanide using a hydrophilic polymer to prevent recrystallization in gastric media.

Materials:

-

API: Sulfonylbenzoic acid derivative (e.g., Furosemide).[3]

-

Carrier: PVP K30 or HPMC-AS (Ratio 1:3 Drug:Polymer).

-

Solvent: Ethanol/Acetone (50:50 v/v).

Step-by-Step Workflow:

-

Solvation (The "Clear" Checkpoint):

-

Dissolve API and Polymer in the solvent mixture.

-

Critical Check: The solution must be optically clear. Any haze indicates incomplete solvation, which will seed crystallization later. Sonicate if necessary.

-

-

Evaporation:

-

Remove solvent at 45°C under reduced pressure.

-

Why? Rapid solvent removal "freezes" the molecules in a disordered state before they can rearrange into a crystal lattice.

-

-

Secondary Drying:

-

Place the resulting film/foam in a vacuum oven at 40°C for 24 hours.

-

Validation: Residual solvent acts as a plasticizer, lowering the Glass Transition Temperature (Tg) and inducing recrystallization.

-

-

Milling & Sieving:

-

Pulverize the dried mass and sieve (60 mesh).

-

-

Validation (The "Halo" Test):

-

Perform Powder X-Ray Diffraction (PXRD).

-

Pass Criteria: Absence of sharp Bragg peaks; presence of a broad "amorphous halo."

-

Module 2: Stability (Photolysis & Hydrolysis)

The Issue: "My API turns yellow/brown upon exposure to light or during shelf storage."

The Mechanism:

The sulfonamide bond (

FAQ: Stability Troubleshooting

Q: Can I use standard clear blister packs?

-

A: No. Sulfonylbenzoic acids generally fail ICH Q1B photostability testing in clear packaging. You must use Alu-Alu blisters or amber glass.

Q: Why is my degradation higher in acidic solutions?

-

A: While the solubility is low in acid, the hydrolysis of the sulfonamide bond is acid-catalyzed. If you are using an acidic buffer to solubilize the drug (or a co-solvent system at low pH), you are accelerating chemical degradation.

Workflow: Photostability Stress Testing (ICH Q1B)

Figure 2: Simplified ICH Q1B photostability testing workflow. The "Dark Control" is mandatory to distinguish thermal degradation from true photolysis.

Module 3: Polymorphism & Crystal Habit

The Issue: "Dissolution rates vary significantly between batches."

The Mechanism: Sulfonylbenzoic acids are notorious for polymorphism. Furosemide has at least four forms. Metastable forms dissolve faster but may convert to the stable (less soluble) form during wet granulation or storage.

Troubleshooting Steps:

-

Monitor Raw Material: Do not assume "USP Grade" implies a specific polymorph. Perform DSC (Differential Scanning Calorimetry) on every incoming batch.

-

Avoid Wet Granulation: If your API is a metastable form, water exposure during granulation can trigger a solution-mediated phase transformation to the stable form.

-

Alternative: Use Dry Granulation (Roller Compaction) or Direct Compression.

-

References

-

Solubility & Solid Dispersions

-

Formulation of Furosemide Solid Dispersion with Microcrystalline Cellulose. (NIH/PMC). Demonstrates the use of PEG and MCC to enhance dissolution.[1]

-

-

Amorphous Solid Dispersions (ASD)

-

Polymorphism & Bioavailability

-

pKa & Physicochemical Properties

- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. (ChemRxiv). Provides structural insights into the acidity of the benzoic vs. sulfonamide moieties.

Sources

- 1. FORMULATION OF FUROSEMIDE SOLID DISPERSION WITH MICRO CRYSTALLINE CELLULOSE FOR ACHIEVE RAPID DISSOLUTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 9. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1H and 13C NMR characterization of 2-(Isopropylsulfonyl)benzoic acid

Executive Summary